(3,4-dichlorophenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone
Description
(3,4-Dichlorophenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone is a complex organic compound featuring a 3,4-dihydroquinoline core substituted with a 2-methyl group, a 4-phenylamino moiety, and a 3,4-dichlorophenyl methanone group. This structure combines aromatic, heterocyclic, and halogenated elements, making it a candidate for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(3,4-dichlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O/c1-15-13-21(26-17-7-3-2-4-8-17)18-9-5-6-10-22(18)27(15)23(28)16-11-12-19(24)20(25)14-16/h2-12,14-15,21,26H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSFUJIQIPAOBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)Cl)Cl)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dichlorophenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone typically involves multi-step organic reactions. The initial step often includes the formation of the quinoline core, followed by the introduction of the phenylamino group and the dichlorophenyl group. The final step involves the addition of the methanone group. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(3,4-dichlorophenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
(3,4-dichlorophenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,4-dichlorophenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The compound’s uniqueness arises from its specific substitution pattern. Below is a comparative analysis with analogous compounds:
| Compound Name | Core Structure | Key Substituents | Notable Properties | Reference |
|---|---|---|---|---|
| (3,4-Dichlorophenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone | 3,4-Dihydroquinoline | 2-Methyl, 4-phenylamino, 3,4-dichlorophenyl methanone | High lipophilicity; potential kinase inhibition due to halogen and amino groups | |
| [4-(3,4-Dichlorophenyl)-1,4-diazepan-1-yl]-(4-methylmorpholin-2-yl)methanone | Diazepane-Morpholine | 3,4-Dichlorophenyl, 4-methylmorpholine | Enhanced solubility; possible CNS activity due to diazepane ring | |
| 2-(Morpholin-4-yl)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone | 3,4-Dihydroquinoline | Morpholine, 2,2,4-trimethyl, 4-methylphenyl | Improved metabolic stability; antimicrobial activity | |
| 2-((1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone | Pyrazolopyrimidine-Dihydroquinoline | 4-Chlorophenyl, pyrazolopyrimidine thioether | Anticancer potential via kinase inhibition | |
| (5-Bromopyridin-3-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone | 3,4-Dihydroquinoline | 5-Bromopyridinyl | Electrophilic bromine enhances reactivity for cross-coupling reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
